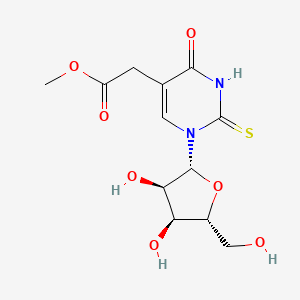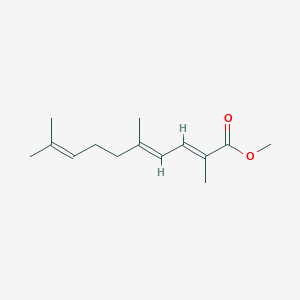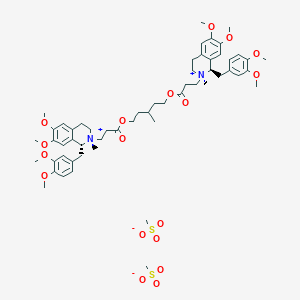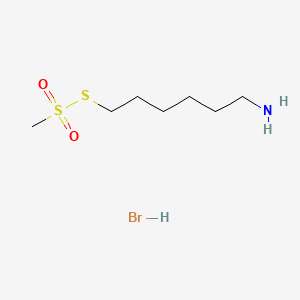
5-(Methoxycarbonylmethyl)-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxycarbonylmethyl)-2-thiouridine, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₆N₂O₇S and its molecular weight is 332.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives :
- 5-(Methoxycarbonylmethyl)-2-thiouridine reacts with dipotassium diazenedicarboxylate and N2H4–H2O2 to form l-(β-D-ribofuranosyl)-5-methoxycarbonylmethyl-4-(1H)-pyrimidinone, suggesting involvement of diimide in the reaction (Ogihara & Mitsunobu, 1982).
Conformational Characteristics in tRNAs :
- The conformation of naturally occurring 2-thiopyrimidine nucleosides, including this compound, in tRNA, was studied using proton NMR. These nucleotides predominantly adopt the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).
Role in Eukaryotic tRNA Modification :
- The wobble modification in eukaryotic tRNAs, this compound, is crucial for proper decoding of NNR codons. The 2-thio group stabilizes the codon-anticodon pairing by fixing the ribose puckering. Genes in Saccharomyces cerevisiae necessary for 2-thiolation of this compound have been identified, highlighting a distinct eukaryotic sulfur-relay system (Noma, Sakaguchi, & Suzuki, 2009).
Circular Dichroism Studies :
- Circular dichroism was used to study the conformation of this compound. The analysis suggested a preferred β-configuration and 3E-gg-anti conformation. This study aids in understanding the conformational properties of tRNA segments (Galat, Serafinowski, & Koput, 1984).
Influence on Translational Decoding :
- Modifications at the wobble uridine, such as this compound, enhance the efficiency of codon reading in tRNAs and prevent mistranslation. A study of Alkbh8−/− mice revealed that ALKBH8 is essential for the final step in the biogenesis of this modification, demonstrating its importance in translational decoding (Songe-Møller et al., 2010).
Properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZXTFWTDIBXDF-PNHWDRBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277755 |
Source


|
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-15-4 |
Source


|
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)
![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)

